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molecular formula C9H8O3 B015094 2-Acetylbenzoic acid CAS No. 577-56-0

2-Acetylbenzoic acid

Cat. No. B015094
M. Wt: 164.16 g/mol
InChI Key: QDAWXRKTSATEOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598387B2

Procedure details

A stirred mixture of phthalic anhydride (compound of formula (XII)) (2.3 kg, 1 eq) (commercially available), malonic acid (compound of formula (XIII)) (389 g) (commercially available) and triethylamine (3.2 L) were heated to 80° C. Further portions of malonic acid (5×389 g; 1.94 kg total) were charged at 15 minute intervals and the reaction mixture maintained at 80° C. for 10 hrs. 4M hydrochloric acid (12.2 L) was charged and the reaction stirred for a further 30 minutes before being cooled to 25° C. and the resulting slurry filtered. The damp cake was washed with water (2×4 L) before being dried in vacuo at 50° C. to give the title compound (1.73 kg, 68%); 1H NMR (400 MHz, CDCl3): δ 1.97 (3H, s, CH3), 4.13 (1H, br s, OH) 7.52-7.63 (2H, m, CH Ar), 7.69-7.73 (1H, t, CH Ar), 7.84-7.86 (1H, d, CH Ar); 13C NMR (100 MHz, CDCl3) δ 26.0, 106.6, 122.1, 125.4, 126.0, 130.5, 134.8, 149.8 and 169.3.
Quantity
2.3 kg
Type
reactant
Reaction Step One
Quantity
389 g
Type
reactant
Reaction Step One
Quantity
3.2 L
Type
solvent
Reaction Step One
Quantity
389 g
Type
reactant
Reaction Step Two
Quantity
12.2 L
Type
reactant
Reaction Step Three
Yield
68%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[O:6][C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[C:12](O)(=O)CC(O)=O.Cl>C(N(CC)CC)C>[C:4]([C:3]1[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=1[C:1]([OH:6])=[O:11])(=[O:5])[CH3:12]

Inputs

Step One
Name
Quantity
2.3 kg
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
389 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
3.2 L
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
389 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Step Three
Name
Quantity
12.2 L
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction stirred for a further 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture maintained at 80° C. for 10 hrs
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
before being cooled to 25° C.
FILTRATION
Type
FILTRATION
Details
the resulting slurry filtered
WASH
Type
WASH
Details
The damp cake was washed with water (2×4 L)
CUSTOM
Type
CUSTOM
Details
before being dried in vacuo at 50° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)C1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.73 kg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 281.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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